molecular formula C20H23ClFN3O B2885840 1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride CAS No. 1353966-50-3

1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2885840
CAS No.: 1353966-50-3
M. Wt: 375.87
InChI Key: HIEKNZNIDVNWPN-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorobenzyl group, a piperidinylmethoxy moiety, and a benzoimidazole core, making it a subject of interest for its unique chemical properties and biological activities.

Scientific Research Applications

1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound is investigated for its potential biological activities, including its effects on various cellular processes.

  • Medicine: It is explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzimidazoles are used in a wide range of applications, from antifungal and antiparasitic drugs to the treatment of hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps, starting with the preparation of the fluorobenzyl group and the piperidinylmethoxy moiety. These intermediates are then coupled to form the benzoimidazole core. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction time to ensure the purity and yield of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further synthetic applications or as intermediates in the production of other compounds.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 1-(4-Fluorobenzyl)piperazine, 4-Fluorobenzyl bromide, 4-Fluorobenzyl isocyanate.

  • Uniqueness: Unlike its analogs, this compound features a benzoimidazole core, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-(piperidin-4-ylmethoxy)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O.ClH/c21-17-7-5-15(6-8-17)13-24-19-4-2-1-3-18(19)23-20(24)25-14-16-9-11-22-12-10-16;/h1-8,16,22H,9-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEKNZNIDVNWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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